2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide
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Overview
Description
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide typically involves multiple steps:
Formation of the Quinazoline Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino and Dichloro Groups: The amino and dichloro substituents are introduced through selective halogenation and amination reactions.
Esterification: The benzyl group is introduced via esterification reactions using benzyl alcohol and appropriate catalysts.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other compounds in the quinazoline family with similar structures and biological activities.
Aminoquinazolines: Compounds with amino groups attached to the quinazoline core.
Dichloroquinazolines: Compounds with dichloro substituents on the quinazoline ring.
Uniqueness
2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Benzyl Ester Hydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
IUPAC Name |
benzyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2.BrH/c18-13-6-7-14-12(16(13)19)8-22(17(20)21-14)9-15(23)24-10-11-4-2-1-3-5-11;/h1-7H,8-10H2,(H2,20,21);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRYDDIOBQJWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Cl)Cl)N=C(N1CC(=O)OCC3=CC=CC=C3)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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